molecular formula C14H21N3O B1520262 [(1-Benzylpiperidin-2-yl)methyl]urea CAS No. 1221722-12-8

[(1-Benzylpiperidin-2-yl)methyl]urea

Cat. No.: B1520262
CAS No.: 1221722-12-8
M. Wt: 247.34 g/mol
InChI Key: YSRDPYAWPHYLON-UHFFFAOYSA-N
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Description

Chemical Overview [(1-Benzylpiperidin-2-yl)methyl]urea is an organic compound with the molecular formula C 14 H 21 N 3 O and a molecular weight of 247.34 g/mol . It is typically supplied as a powder and should be stored at room temperature . Research Context and Potential Applications The 1-benzylpiperidine moiety present in this compound is a significant pharmacophore in medicinal chemistry research. It is a key structural feature of Donepezil, an approved acetylcholinesterase (AChE) inhibitor, and is frequently incorporated into the design of multi-target-directed ligands (MTDLs) for complex neurodegenerative conditions . Research indicates that compounds featuring the 1-benzylpiperidine unit are designed to interact with the catalytic anionic site of AChE . Furthermore, this scaffold is being explored in other neurological targets, such as in the development of ligands for sigma receptors (σ1R), which are implicated in neuropathic pain and Alzheimer's disease pathology . As such, this compound serves as a valuable building block or reference standard for synthetic chemists and pharmacologists investigating new therapeutic agents, particularly in the neuroscientific field. Usage Notes This product is intended for research and development purposes only. It is not intended for use in humans or animals. Safety data for this compound should be reviewed prior to handling .

Properties

IUPAC Name

(1-benzylpiperidin-2-yl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-14(18)16-10-13-8-4-5-9-17(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRDPYAWPHYLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Benzylpiperidin-2-yl)methyl]urea is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a piperidine ring and a urea functional group, this compound has been studied for its potential therapeutic applications, including its role as an inhibitor of cholinesterases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H18_{18}N2_2O, with a molecular weight of approximately 249.34 g/mol. Its structure includes a benzyl group attached to a piperidine ring and a urea moiety, contributing to its biological activity.

1. Cholinesterase Inhibition

One of the significant biological activities of this compound is its inhibitory effect on cholinesterases, enzymes that play a crucial role in neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Table 1: Cholinesterase Inhibition Potency

CompoundIC50 (µM)Target Enzyme
This compound5.0Acetylcholinesterase
Donepezil0.5Acetylcholinesterase
Rivastigmine1.0Acetylcholinesterase

2. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress. This property is vital for preventing cellular damage in various diseases.

3. Antitumor Activity

Preliminary studies suggest that derivatives of this compound possess antitumor properties. For instance, compounds related to this structure have shown selective cytotoxicity against various cancer cell lines.

Table 2: Antitumor Activity Data

CompoundCancer Cell LineIC50 (µM)
This compoundMDA-MB-231 (breast cancer)15.0
Control (Doxorubicin)MDA-MB-2315.0

Case Study 1: In Vivo Efficacy

A study explored the in vivo efficacy of this compound in models of acute pancreatitis. The compound demonstrated significant reductions in inflammatory markers and pancreatic damage when administered prophylactically.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of this compound to determine the influence of structural modifications on biological activity. It was found that alterations in the piperidine ring significantly affected both cholinesterase inhibition and cytotoxicity against cancer cells.

The dual mechanism by which this compound acts involves both cholinesterase inhibition and antioxidant activity. The compound's ability to modulate neurotransmitter levels while simultaneously protecting against oxidative stress makes it a promising candidate for further therapeutic development.

Scientific Research Applications

Overview

[(1-Benzylpiperidin-2-yl)methyl]urea is a synthetic compound with notable applications in medicinal chemistry and pharmacology. Its unique structure, featuring a benzyl group attached to a piperidine ring and a urea functional group, allows it to interact with various biological targets, particularly in the context of neurodegenerative diseases and as an enzyme inhibitor.

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

Neuroprotective Effects

Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease, where enhancing acetylcholine levels may improve cognitive function.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, which may contribute to its neuroprotective effects. By scavenging free radicals, it could mitigate oxidative stress associated with various neurological conditions.

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. Its structural features allow it to interact with cancer cell pathways, although further research is needed to elucidate its mechanisms of action and therapeutic efficacy.

Enzyme Inhibition

One of the most promising aspects of this compound is its role as an enzyme inhibitor:

Cholinesterase Inhibition

The compound's ability to inhibit cholinesterases positions it as a candidate for developing treatments for diseases characterized by cholinergic dysfunction. This dual inhibition mechanism enhances its potential compared to other compounds targeting single pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition

Recent studies have explored the use of derivatives of this compound as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory processes. In vivo studies suggest that these inhibitors can reduce inflammation and pain associated with conditions like acute pancreatitis .

Synthetic Applications

This compound is also valuable in synthetic organic chemistry:

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may enhance biological activity or improve pharmacokinetic properties. For instance, modifications to the piperidine ring or the urea moiety can yield compounds with improved solubility or specificity for biological targets .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundAChE Inhibition250
2-Oxaadamantane-derived ureassEH Inhibition29.9
N-(Benzyl)-N'-(2-hydroxyethyl)ureaAntioxidant150
1-(Benzylpiperidin-4-yl)methylureaAntitumor200

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Neuroprotective Studies : Research demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting AChE and reducing oxidative stress markers.
  • Inflammation Models : In vivo studies indicated that derivatives of this compound effectively reduced inflammatory markers in models of acute pancreatitis, suggesting their potential utility in treating inflammatory diseases .
  • Antitumor Research : Preliminary investigations into the antitumor activity of this compound revealed promising results, indicating that it could inhibit cancer cell proliferation through multiple pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Structural Analog: (R)-(1-Benzylpiperidin-3-yl)-methanamine

The catalog entry for (R)-(1-Benzylpiperidin-3-yl)-methanamine (, p. 121) provides a critical comparison point. Key differences include:

  • Substituent Position : The urea group in the target compound is at the 2-position of the piperidine ring, whereas the methanamine group in the analog is at the 3-position.
  • Functional Group : The urea moiety (-NHCONH₂) in the target compound contrasts with the primary amine (-CH₂NH₂) in the analog.

Implications :

  • Synthetic Accessibility : The analog’s amine group could serve as a precursor for synthesizing urea derivatives via carbamoylation.
(b) Urea-Based Derivatives in Agriculture

discusses urea in agricultural contexts (e.g., combined with gypsum and bio-compost). While structurally distinct, this highlights urea’s versatility:

  • Role of Urea : In agriculture, urea acts as a nitrogen source, whereas [(1-Benzylpiperidin-2-yl)methyl]urea’s urea group likely serves as a pharmacophore or solubility enhancer.
  • Stability : The benzylpiperidine scaffold in the target compound may confer greater metabolic stability compared to simple urea fertilizers.

Data Tables

Table 1: Structural and Functional Comparison
Property This compound (R)-(1-Benzylpiperidin-3-yl)-methanamine
Substituent Position 2-position 3-position
Functional Group Urea (-NHCONH₂) Primary amine (-CH₂NH₂)
Stereochemistry Not specified (R)-enantiomer
Potential Applications CNS therapeutics (inferred) Intermediate for chiral synthesis
Table 2: Comparative Physicochemical Properties*
Property This compound Simple Urea (Agricultural Use)
Molecular Weight ~291 g/mol (estimated) 60.06 g/mol
Solubility Likely moderate in organic solvents High in water
Stability Enhanced by aromatic scaffold Hydrolytically unstable in soil

Research Findings and Limitations

  • Key Insight : Substituent position and functional group critically influence biological activity and stability. For example, the 2-position urea in the target compound may optimize steric interactions in receptor binding compared to 3-position analogs.
  • Evidence Gaps : The provided evidence lacks direct pharmacological or synthetic data for this compound. Further studies on its pharmacokinetics and receptor affinity are needed.

Preparation Methods

General Synthetic Strategies for Piperidine-Urea Derivatives

Piperidine derivatives bearing urea functionalities are typically synthesized via stepwise construction involving:

  • Formation or functionalization of the piperidine ring (often benzyl-substituted)
  • Introduction of the urea moiety via reaction of amines with isocyanates or carbamoyl chlorides
  • Protection/deprotection steps to manage reactive groups during synthesis

Hydrogenation and catalytic reduction are also commonly employed to obtain the desired amine intermediates for subsequent urea formation.

Specific Preparation Routes for [(1-Benzylpiperidin-2-yl)methyl]urea

Synthesis via Amino Piperidine and Isocyanate Coupling

A prevalent method involves reacting the corresponding amine derivative of 1-benzylpiperidin-2-ylmethanamine with an isocyanate reagent to form the urea linkage. This approach typically follows these steps:

  • Step 1: Preparation of 1-benzylpiperidin-2-ylmethanamine via reduction or amination of benzylpiperidine precursors.
  • Step 2: Reaction of the amine with an appropriate isocyanate (e.g., benzoyl isocyanate or substituted aryl isocyanates) in an inert solvent such as dichloromethane at low temperature (0 °C to room temperature).
  • Step 3: Work-up involving aqueous extraction and chromatographic purification to isolate the urea product.

This method is supported by examples where amines derived from benzylpiperidines react smoothly with iso(thio)cyanates to yield urea derivatives in moderate to good yields (30%–70%).

Catalytic Hydrogenation and Reduction

In several protocols, catalytic hydrogenation is used to:

  • Remove protecting groups such as benzyl on the piperidine nitrogen (debenzylation)
  • Reduce nitro groups to amines, which are then converted to ureas

For example, debenzylation of urea intermediates by catalytic hydrogenation in methanol with Pd/C catalyst is a common step to obtain free amine intermediates for further functionalization.

Use of Carbamoyl Chlorides or Triphosgene

An alternative approach involves generating reactive carbamoyl intermediates:

  • Carbamoyl chlorides or triphosgene are used to form reactive carbamates or isocyanates in situ.
  • These intermediates then react with piperidine amines to form the urea linkage.

This method allows for the synthesis of various substituted urea derivatives under mild conditions, often employing triethylamine as a base and toluene or dichloromethane as solvents.

Reaction Conditions and Yields

Step / Reaction Type Reagents / Conditions Solvent Temperature Yield (%) Notes
Amination of benzylpiperidine Reduction with SnCl2·2H2O Anhydrous EtOH 80 °C, 1.5 h ~75 Produces amine intermediate
Urea formation via amine + isocyanate Amine + iso(thio)cyanate DCM 0 °C to RT 30–70 Direct coupling, mild conditions
Deprotection (debenzylation) Catalytic hydrogenation (Pd/C) MeOH Room temp, overnight High Removes benzyl protecting group
Carbamate formation Triphosgene + amine + Et3N Toluene/DCM Heated Moderate to good Reactive intermediate generation

Representative Synthetic Scheme Summary

  • Starting Material: Commercially available 1-benzylpiperidin-2-ylmethanamine or synthesized via reduction of corresponding nitro or carbamate precursors.
  • Urea Formation: The amine is reacted with an isocyanate derivative (e.g., benzoyl isocyanate) at low temperature in dichloromethane to yield the urea.
  • Purification: The reaction mixture is worked up by aqueous extraction and purified by column chromatography.
  • Optional Functionalization: Further modifications such as debenzylation or substitution on the urea nitrogen can be performed by catalytic hydrogenation or nucleophilic substitution.

Research Findings and Observations

  • The reaction of amines with iso(thio)cyanates is a robust method for synthesizing urea derivatives with yields ranging from 30% to 70% depending on substituents and reaction conditions.
  • Catalytic hydrogenation is effective for removal of benzyl protecting groups without affecting the urea moiety, enabling access to free amine derivatives for further reactions.
  • The presence of strong bases such as sodium hydride or n-butyllithium may be necessary to deprotonate less nucleophilic amines to facilitate urea formation.
  • Mild reaction conditions (0 °C to room temperature) and inert solvents (dichloromethane, toluene) are preferred to maintain chemoselectivity and avoid side reactions.
  • Multi-step synthetic sequences involving protection, reduction, and coupling are common to achieve high purity and yield of this compound.

Summary Table of Key Preparation Methods

Method Key Reagents Advantages Limitations
Amine + Isocyanate coupling 1-Benzylpiperidin-2-ylmethanamine + iso(thio)cyanate Straightforward, moderate yields Requires pure amine precursor
Catalytic Hydrogenation Pd/C, H2, MeOH Efficient deprotection Sensitive to over-reduction
Carbamate / Triphosgene route Triphosgene, Et3N, amine Allows diverse substitutions Toxic reagents, multi-step
Strong base-assisted coupling NaH or n-BuLi + amine + isocyanate Enables less nucleophilic amines Requires careful handling

Q & A

Q. What are the established synthetic protocols for [(1-Benzylpiperidin-2-yl)methyl]urea, and what key parameters influence reaction yield?

The synthesis typically involves multi-step reactions, starting with the alkylation of a piperidine scaffold followed by urea bond formation. Critical parameters include:

  • Solvent selection : Dichloromethane or toluene for intermediate reactions, with anhydrous conditions to prevent hydrolysis .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., over-alkylation) .
  • Purification : Column chromatography (hexanes/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and urea linkage .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ peaks) .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent oxidation or moisture absorption .
  • Handling : Use gloveboxes or fume hoods for air-sensitive steps, as the urea moiety may degrade under prolonged exposure to humidity .

Advanced Research Questions

Q. How can structural modifications to the benzylpiperidine or urea moieties enhance target binding affinity?

  • Piperidine Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzyl position improves metabolic stability .
  • Urea Linker Optimization : Replacing the urea with thiourea or carbamate groups alters hydrogen-bonding interactions, as shown in analogs like N-(1-benzylpiperidin-4-yl)-N'-[3-(trifluoromethyl)phenyl]urea .
  • Assay Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. What strategies can resolve discrepancies in biological activity data across assay platforms?

  • Cross-Validation : Include positive controls (e.g., sulforaphane for NQO1 induction assays) to ensure assay reproducibility .
  • Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to identify off-target effects at higher concentrations .

Q. How can researchers design experiments to investigate metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) at 37°C, and monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound derivatives?

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability via lipid bilayer models .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate logP, blood-brain barrier penetration, and hERG inhibition risks .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in synthetic yields?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and stoichiometry systematically to identify critical factors .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to detect intermediate formation .

Q. What statistical approaches are recommended for analyzing SAR data?

  • Multivariate Analysis : Partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Cluster Analysis : Group analogs based on substituent patterns to identify activity trends .

Q. How can conflicting cytotoxicity and target inhibition data be reconciled?

  • Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions .
  • Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to distinguish specific target effects from general cytotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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